PANCREATIC POLYPEPTIDE (RANA TEMPORARIA)
Description
Overview of Pancreatic Polypeptide (PP) as a Regulatory Peptide Hormone
Pancreatic Polypeptide (PP) is a 36-amino-acid peptide hormone secreted by specialized endocrine cells, known as PP cells (or F cells), located in the islets of Langerhans within the pancreas. wikipedia.orgnottingham.ac.ukactagastro.org It belongs to a family of structurally related peptides that includes Neuropeptide Y (NPY) and Peptide YY (PYY). nottingham.ac.uknih.gov This hormone plays a crucial role in regulating various digestive and metabolic processes. wikipedia.orgselfdecode.com
The primary functions of PP involve the modulation of pancreatic and gastrointestinal activities. wikipedia.orgebi.ac.uk It is known to inhibit the secretion of pancreatic enzymes, fluid, and bicarbonate, effectively acting as an antagonist to cholecystokinin (B1591339). wikipedia.org Furthermore, PP influences liver glycogen (B147801) levels and gastrointestinal secretions. wikipedia.org In humans, its secretion is stimulated by the ingestion of food, particularly protein-rich meals, as well as by fasting, exercise, and acute hypoglycemia. wikipedia.org Conversely, its release is diminished by somatostatin (B550006) and intravenous glucose. wikipedia.org
PP exerts its effects by binding to specific receptors, with the Y4 receptor being a primary target. genscript.comnih.gov Through its action on the vagus nerve, which connects the brain to the digestive system, PP communicates information about hunger and satiety to the brain, contributing to the regulation of appetite. selfdecode.com By reducing the rate of food movement through the digestive system, it can induce a longer-lasting feeling of fullness. selfdecode.com
The synthesis of PP begins with a larger precursor molecule, pre-propancreatic polypeptide, which is approximately 95 amino acids long. nottingham.ac.uk This precursor is then processed to yield the mature 36-amino acid PP, an icosapeptide (20 amino acids), and a signal peptide. nottingham.ac.uk The mature PP has a molecular weight of about 4200 Daltons. wikipedia.org
Significance of Rana temporaria as a Model Organism in Comparative Endocrinology Research
The European common frog, Rana temporaria, is a widely utilized and significant model organism in the field of comparative endocrinology. Its suitability for research stems from a combination of its well-understood basic physiology, wide distribution across Europe, and its complex life cycle involving a dramatic metamorphosis from an aquatic larva to a terrestrial adult. nih.govoup.comamphibiaweb.org This transition is governed by intricate hormonal changes, making it an excellent system for studying endocrine regulation. nih.gov
Rana temporaria has been instrumental in research concerning the development of the endocrine pancreas. nih.gov Studies on its larval stages have provided insights into the differentiation of various pancreatic endocrine cells, including those that produce insulin (B600854), glucagon (B607659), somatostatin, and pancreatic polypeptide. nih.govnih.gov This developmental process, with the appearance of different cell types at specific larval stages, offers a valuable model for understanding pancreatic organogenesis. nih.gov
Furthermore, the species' tolerance to a range of temperatures and its relatively large cell sizes are advantageous for physiological and electrophysiological studies. oup.com For instance, the large size of retinal cells in Rana temporaria has facilitated research into visual integration. oup.com
In the context of environmental science, Rana temporaria serves as a crucial bioindicator. Its sensitivity to environmental stressors and endocrine-disrupting chemicals makes it a valuable sentinel species for assessing pollution and its physiological impacts. nih.govoup.com Research on this species has demonstrated that exposure to such chemicals can significantly affect morphological and physiological traits, with the effects being dependent on the developmental stage. nih.gov The accessibility of its eggs and the large clutch sizes also facilitate experimental studies on developmental biology and toxicology. amphibiaweb.orgresearchgate.net
Historical Context of Pancreatic Polypeptide Discovery and Early Characterization in Vertebrates
The discovery of pancreatic polypeptide was an incidental finding during the process of purifying insulin from chicken pancreas in 1968 by Kimmel and his colleagues. nottingham.ac.uknih.gov This newly identified substance was initially termed avian pancreatic polypeptide (aPP). nottingham.ac.uk Following this initial discovery, researchers began to search for and successfully isolate homologous peptides in various mammalian species, including bovine (bPP), porcine (pPP), ovine (oPP), and human (hPP). nottingham.ac.uk
Subsequent investigations and extensive observations of its physiological effects led to its classification as a hormone. nottingham.ac.uk A key function identified early on was its inhibitory effect on the exocrine functions of the pancreas, particularly the secretion of pancreatic enzymes. nih.gov It was also found to inhibit the contraction of the gallbladder and to have various effects on the exocrine functions of the stomach. nih.gov
The cells responsible for producing PP, the PP-cells (or F-cells), were first identified within the islets of Langerhans of chickens in 1974 using immunohistochemical techniques. nih.gov These cells were later located in humans and other animals. nih.gov In humans, PP cells are found mainly at the periphery of the pancreatic islets, with smaller numbers scattered within the exocrine pancreatic tissue and the epithelium of the pancreatic ducts. nih.gov
Early research in amphibians, such as the bullfrog (Rana catesbeiana), led to the isolation and sequencing of their pancreatic polypeptide, revealing a 36-amino acid structure with a C-terminal phenylalaninamide. nih.gov This work highlighted the evolutionary conservation of the peptide family while also showing species-specific differences. nih.gov Studies on anuran amphibians like Rana temporaria and the toad Bufo orientalis further characterized the endocrine pancreas, identifying four main endocrine cell types, including PP cells, and providing quantitative data on their distribution. researchgate.net
Properties
CAS No. |
132187-74-7 |
|---|---|
Molecular Formula |
C192H276N52O58 |
Origin of Product |
United States |
Molecular Characterization and Structural Analysis of Pancreatic Polypeptide Rana Temporaria
Isolation and Purification Methodologies
The successful isolation and purification of pancreatic polypeptide from Rana temporaria are contingent upon a multi-step process that begins with tissue extraction and is followed by advanced chromatographic techniques. These methods are designed to separate the target polypeptide from a complex mixture of other biological molecules.
The initial step in isolating the pancreatic polypeptide involves the extraction from pancreatic tissue using an acidified ethanol (B145695) solution. nih.gov Research has shown that an acidified ethanolic extract of pancreatic tissue from Rana temporaria contains a significant amount of the target polypeptide, measured at 26.2 nmol equivalents per gram of tissue. nih.gov This method is effective for extracting peptides and small proteins from their native tissue environment. springernature.comnih.govnih.gov The process utilizes the solvent to precipitate larger proteins while keeping smaller polypeptides like pancreatic polypeptide in solution.
Following extraction, a series of chromatographic techniques are employed to separate the pancreatic polypeptide from other components in the extract. These methods are essential for achieving the high degree of purity required for structural analysis. springernature.com
Gel permeation chromatography is a critical step for profiling the immunoreactivity of the extract. nih.gov When the acidified ethanolic extract of Rana temporaria pancreas is subjected to this technique, a single peak of immunoreactivity is resolved. nih.gov This peak co-elutes with a synthetic bovine pancreatic polypeptide standard, providing the first indication of the presence and approximate molecular size of the frog-derived polypeptide. nih.gov This technique separates molecules based on their size, with larger molecules eluting before smaller ones.
To achieve homogeneity, the material from the gel permeation chromatography is further purified using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov RP-HPLC is a powerful technique for the purification of peptides, separating them based on their hydrophobicity. springernature.comnih.govspringernature.com The process for Rana temporaria pancreatic polypeptide involves a two-step RP-HPLC procedure. Initially, the immunoreactive material is chromatographed on a semipreparative C-18 column. nih.gov This is followed by a final purification step on an analytical C-8 column, which resolves a single peak of immunoreactivity to homogeneity. nih.gov The use of different column chemistries (C-18 and C-8) provides orthogonal separation, enhancing the purity of the final product.
Chromatographic Separation Techniques
Primary Structure Determination of Rana temporaria Pancreatic Polypeptide
The determination of the primary structure, or the amino acid sequence, is the definitive step in the molecular characterization of the polypeptide.
The complete amino acid sequence of the purified Rana temporaria pancreatic polypeptide was established through direct gas phase sequencing. nih.gov This technique sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified. Initially, direct sequencing determined the first 26 amino acid residues. nih.gov To elucidate the entire sequence, the intact peptide was treated with the endopeptidase Asp-N, and the resulting fragments were subjected to sequencing. nih.gov This comprehensive approach established the full primary structure of the 36-amino acid peptide. nih.gov
The determined primary structure of Rana temporaria pancreatic polypeptide is as follows: APSEPHHPGDQATQDQLAQYYSDLYQYITFVTRPRF nih.gov
Further analysis by plasma desorption mass spectrometry (PDMS) of the purified peptide revealed a single component with a molecular mass of 4240.9 Da. nih.gov The derived molecular mass from the determined amino acid sequence, which includes a C-terminal amide, is 4240.6 Da. nih.gov This close agreement between the experimentally measured mass and the mass calculated from the sequence confirms the accuracy of the primary structure determination. nih.gov
Endopeptidase Digestion and Subsequent Sequencing
The complete primary structure of pancreatic polypeptide from Rana temporaria was determined through a combination of direct sequencing and enzymatic digestion. nih.gov Initial analysis using direct gas-phase sequencing successfully identified the first 26 amino acid residues of the purified peptide. nih.gov
To elucidate the full sequence, the intact polypeptide was subjected to digestion with the endopeptidase Asp-N. nih.gov This enzyme specifically cleaves peptide bonds on the N-terminal side of aspartic acid residues. The resulting peptide fragments from this digestion were then analyzed, allowing for the determination of the remaining amino acid sequence. nih.gov Through this method, the entire 36-amino-acid primary structure of Rana temporaria pancreatic polypeptide was established. nih.gov
The complete amino acid sequence is as follows: APSEPHHPGDQATQDQLAQYYSDLYQYITFVTRPRF nih.gov
Molecular Mass Determination by Plasma Desorption Mass Spectrometry (PDMS)
The molecular mass of the purified pancreatic polypeptide from Rana temporaria was precisely determined using plasma desorption mass spectrometry (PDMS). nih.gov This analytical technique provided a molecular mass of 4240.9 Da for the native peptide. nih.gov
This experimentally determined mass is in close agreement with the theoretical molecular mass derived from the amino acid sequence, which is 4240.6 Da, assuming the C-terminus is amidated. nih.gov The consistency between the PDMS measurement and the calculated mass from the sequence data provides strong confirmation of the accuracy of the determined primary structure and indicates a C-terminal amidation, a common post-translational modification in many bioactive peptides. uniprot.orgnih.gov
Comparative Structural Analysis within the Neuropeptide Y (NPY) Family
Pancreatic polypeptide from Rana temporaria is a member of the Neuropeptide Y (NPY) family of peptides, which also includes Neuropeptide Y (NPY) and Peptide YY (PYY). uniprot.orgnih.gov These peptides are all 36 amino acids in length and share structural similarities, suggesting a common evolutionary origin. nih.gov
Relationship to Peptide YY (PYY) and Neuropeptide Y (NPY)
The NPY family of peptides, consisting of NPY, PYY, and PP, are all 36 amino acids long and act on G-protein-coupled receptors. nih.gov NPY is primarily found in the central and peripheral nervous systems, while PYY and PP are mainly gut endocrine peptides. nih.gov It is believed that PP arose from a gene duplication of PYY in an early tetrapod ancestor. nih.gov In mammals, NPY and PYY differ at 9-12 positions in their amino acid sequences. nih.gov The primary structure of PYY from the European green frog (Rana ridibunda) shows 75% identity to human PYY. nih.gov
Sequence Homology and Conservation Patterns across Vertebrate Lineages
Within the NPY family, NPY is the most conserved peptide throughout evolution. nih.gov In contrast, pancreatic polypeptide is considered one of the most rapidly evolving neuroendocrine peptides among tetrapods, exhibiting only about 50% identity between mammals, birds, and amphibians. nih.gov Despite this high rate of evolution, certain residues have remained invariant across all tetrapods, suggesting their critical importance for the peptide's structure and function. These highly conserved residues include Pro5, Pro8, Gly9, Ala12, Leu24, Tyr27, Arg33, and Arg35. nih.gov The amino acid sequence of PP from the bullfrog (Rana catesbeiana) shares a 61% homology with human pancreatic polypeptide. nih.gov
Cellular and Tissue Distribution of Pancreatic Polypeptide Rana Temporaria
Localization of Pancreatic Polypeptide Immunoreactive (PP-IR) Cells in the Pancreas
In the pancreas of Rana temporaria, numerous endocrine cells show immunoreactivity for pancreatic polypeptide (PP) nih.gov. These PP-immunoreactive (PP-IR) cells are a significant component of the frog's endocrine pancreas.
Four distinct types of endocrine cells have been identified in the pancreas of adult Rana temporaria, one of which is the cell type immunoreactive for pancreatic polypeptide unav.edunih.gov. These cells are also referred to as glucagon (B607659)/PP cells (or A/PP cells) due to the consistent co-localization of both hormones unav.edunih.gov. In developmental studies of Rana temporaria tadpoles, PP-immunoreactive cells become apparent in the phase when the hindlegs develop nih.gov.
The distribution of PP-IR cells in Rana temporaria is notably widespread, with a significant population existing outside the traditional Islets of Langerhans unav.edunih.gov. A substantial majority of these cells are found scattered throughout the exocrine parenchyma unav.edunih.gov. When located within the islets, glucagon/PP cells typically occupy the periphery, surrounding the other insular cells unav.edu. Furthermore, endocrine cells, predominantly of the glucagon/PP type, have also been identified within the epithelium of the pancreatic ducts unav.edu.
The morphology of glucagon/PP cells varies slightly with their location. These cells are generally round and possess a central nucleus unav.edu. However, when they are scattered individually within the exocrine tissue, it is common to observe cells with cytoplasmic processes extending toward adjacent cells unav.edu. Ultrastructurally, their cytoplasm is almost entirely filled with electron-dense secretory granules of homogeneous content unav.edu.
Quantitative Analysis of Pancreatic Polypeptide Cell Frequency in Rana temporaria
Quantitative studies have established that cells immunoreactive for glucagon/PP are the most abundant endocrine cell type in the pancreas of Rana temporaria unav.edunih.gov. They represent approximately 48.8% ± 6.9% of the total pancreatic endocrine cell population unav.edunih.gov.
A significant finding is the prevalence of these cells outside of the islets. Nearly half (44.9% ± 7.9%) of the total endocrine cell population is extrainsular, mainly dispersed among the exocrine cells unav.edunih.govresearchgate.net. The glucagon/PP cells are the primary component of this extrainsular population, with 79.2% ± 6.4% of all glucagon/PP cells being found within the exocrine parenchyma unav.edunih.gov. Consequently, these cells constitute the vast majority (86.4% ± 4.3%) of the extrainsular endocrine component unav.edunih.gov.
Table 1: Frequency and Distribution of Pancreatic Endocrine Cell Types in Rana temporaria
| Cell Type | Percentage of Total Endocrine Cells | Location | Percentage of Cell Type in Location |
|---|---|---|---|
| Glucagon/PP (A/PP) Cells | 48.8% ± 6.9% | Extrainsular (within exocrine parenchyma) | 79.2% ± 6.4% |
| Insular (within Islets) | 20.8% ± 6.4% | ||
| Insulin (B600854) (B) Cells | 37.2% ± 4.6% | Insular (within Islets) | 94.2% ± 2.1% |
| Extrainsular | 5.8% ± 2.1% | ||
| Somatostatin (B550006) (D) Cells | 14.0% ± 4.9% | Insular (within Islets) | 69.2% ± 12.9% |
| Extrainsular | 30.8% ± 12.9% |
Data sourced from a study that counted 13,901 endocrine cells from adult Rana temporaria specimens. unav.edu
Co-localization of Pancreatic Polypeptide with Other Pancreatic Hormones
In Rana temporaria, the co-expression of pancreatic polypeptide with other hormones within the same cell is a documented phenomenon, particularly with glucagon.
Studies on the adult Rana temporaria pancreas have consistently found that cells are immunoreactive for both glucagon and pancreatic polypeptide unav.edu. This has led to their classification as a single cell type: the glucagon/PP (A/PP) cell unav.edunih.gov. This co-localization of the two peptides is a frequent characteristic in amphibians, observed in both anurans and urodeles unav.edu.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| PANCREATIC POLYPEPTIDE (RANA TEMPORARIA) |
| Glucagon |
| Insulin |
Implications for Pancreatic Endocrine Cell Phenotype and Lineage
In the European common frog, Rana temporaria, Pancreatic Polypeptide (PP) is predominantly found co-localized with glucagon in a specific endocrine cell type known as the A/PP cell. This co-expression is a significant indicator of the pancreatic endocrine cell phenotype in this species, suggesting a shared regulatory mechanism or a complementary function of these two peptides. unav.edunih.gov
Immunocytochemical studies have consistently demonstrated that the majority of cells immunoreactive for PP also show immunoreactivity for glucagon. unav.edunih.gov Furthermore, these A/PP cells are also immunoreactive for Glucagon-like peptide 1 (GLP-1), indicating a complex hormonal profile within a single cell type. unav.edu This multifaceted phenotype of the A/PP cell points towards a sophisticated and integrated role in metabolic regulation in Rana temporaria.
Developmental studies in Rana temporaria tadpoles reveal insights into the lineage of these cells. Pancreatic Polypeptide-immunoreactive cells are not present in the earliest larval stages but appear later in development, specifically in tadpoles that have developed hindlegs. nih.gov This suggests a specific temporal regulation of their differentiation. The emergence of PP cells after the initial appearance of glucagon (A) and insulin (B) cells may imply a distinct wave of endocrine cell differentiation or a maturation of a pre-existing cell type. nih.gov The consistent co-localization of glucagon and PP in the adult frog pancreas suggests that these A/PP cells may arise from a common progenitor cell that is programmed to express both hormones. researchgate.net
The presence of three distinct populations of glucagon/PP cells has been observed in anuran amphibians: one containing only glucagon, another with only PP, and a third containing both. researchgate.net This heterogeneity could reflect different functional states of the same cell type or a divergence in the final differentiation pathway from a common precursor. The evolutionary relationship between glucagon and PP, both belonging to the same peptide hormone family, further supports the concept of a shared lineage. researchgate.net
**Table 1: Distribution of Pancreatic Endocrine Cell Types in *Rana temporaria***
| Cell Type | Percentage of Total Endocrine Cells | Primary Location |
| Insulin (B) cells | 37.2 ± 4.6% | Within islets (94.2 ± 2.1%) |
| Glucagon/PP (A/PP) cells | 48.8 ± 6.9% | Extrainsular, within exocrine parenchyma (79.2 ± 6.4%) |
| Somatostatin (D) cells | 14.0 ± 4.9% | Both within and outside islets |
Data compiled from studies on the pancreas of adult Rana temporaria. unav.edunih.gov
Extra-Pancreatic Localization of Pancreatic Polypeptide Immunoreactivity (if documented)
Current research and available scientific literature have primarily focused on the localization of Pancreatic Polypeptide within the pancreas of Rana temporaria. Extensive immunohistochemical studies have successfully identified and characterized PP-immunoreactive cells within the pancreatic islets and scattered in the exocrine parenchyma of this species. nih.govnih.gov
However, to date, there is no documented evidence of Pancreatic Polypeptide immunoreactivity in extra-pancreatic tissues of Rana temporaria. Searches for the presence of PP in other organs, such as the gastrointestinal tract or the nervous system of this specific amphibian, have not yielded positive results in the reviewed literature. While in some mammalian species, PP cells have been identified in the gastric mucosa, this has not been observed in Rana temporaria.
Therefore, based on the current body of scientific knowledge, the distribution of Pancreatic Polypeptide in Rana temporaria appears to be confined to the pancreas. Further investigation would be required to definitively exclude the possibility of its presence in other tissues.
Ontogeny and Developmental Expression of Pancreatic Polypeptide in Rana Temporaria
Appearance and Distribution of PP-IR Cells During Larval Development
The first appearance of Pancreatic Polypeptide-Immunoreactive (PP-IR) cells is a key event in the later stages of larval development in Rana temporaria. These cells are not present in the earliest larval phases. Immunocytochemical studies reveal that PP-IR cells become detectable in tadpoles that have developed hindlegs. nih.gov At this stage, the PP-IR cells are observed scattered among the exocrine tissue of the pancreas. nih.gov
This pattern of distribution, primarily as individual cells dispersed within the exocrine parenchyma, is a hallmark of PP cells in this species that continues into adulthood. In adult frogs, the majority of glucagon (B607659)/PP co-expressing cells (A/PP cells) are found within the exocrine tissue, representing the main component of the extrainsular endocrine system. unav.edu
Table 1: Developmental Appearance and Location of PP-IR Cells in Rana temporaria
| Developmental Stage | Presence of PP-IR Cells | Primary Location |
|---|---|---|
| Early Larva (legless) | Absent | Not Applicable |
Developmental Stages of Pancreatic Endocrine Component Formation
The formation of the pancreatic endocrine component in Rana temporaria follows a defined timeline, with specific cell types appearing in succession. The initial endocrine cells to differentiate are not the PP cells.
An immunocytochemical and ultrastructural study of tadpoles identified the following sequence:
Early Larvae (legless tadpoles): In this initial phase, only two types of endocrine cells are present: A cells (glucagon-producing) and B cells (insulin-producing). nih.gov
Following Phase (tadpoles with hindlegs): This later developmental stage is marked by the appearance of D cells (somatostatin-producing) and, concurrently, the PP-immunoreactive cells. nih.gov
This staggered appearance highlights a regulated process of cell differentiation within the developing pancreas.
Table 2: Sequential Appearance of Endocrine Cell Types in the Pancreas of Larval Rana temporaria
| Larval Stage | A Cells (Glucagon) | B Cells (Insulin) | D Cells (Somatostatin) | PP-IR Cells |
|---|---|---|---|---|
| Early (legless) | ✔ | ✔ |
Insights into the Origin of Primitive Islets and Endocrine Cell Differentiation
Research into the larval pancreas of Rana temporaria provides insights into the formation of the islets of Langerhans. The earliest endocrine cells (A and B cells) can be found originating within the pancreatic ducts and among the exocrine tissue. nih.gov More commonly, these early cells aggregate into cellular clusters that constitute the primitive islets. nih.gov
Initially, these primitive islets are solid, dense structures that are surrounded by capillaries, but not yet penetrated by them. nih.gov A significant change in the vascular-insular pattern occurs in the later larval phase when PP-IR and D cells appear. nih.gov During this period, the vascular supply evolves, and capillaries begin to penetrate the endocrine cell clusters, establishing the more integrated islet structure seen in older tadpoles and adults. nih.gov
Gene Expression Dynamics of the Pancreatic Polypeptide Gene (ppy) During Pancreatic Development
The gene encoding pancreatic polypeptide in Rana temporaria has been identified as ppy. uniprot.org While the protein product has been successfully identified and its primary structure determined, and its cellular appearance during larval development has been documented through immunocytochemical methods, detailed studies focusing specifically on the transcriptional dynamics of the ppy gene throughout the pancreatic development of Rana temporaria are not extensively available in the referenced scientific literature. nih.govnih.gov Therefore, a timeline of ppy mRNA expression levels corresponding to the different larval stages has not been fully characterized.
Physiological Roles and Mechanisms of Action of Pancreatic Polypeptide in Amphibians
General Endocrine and Exocrine Regulatory Functions
Pancreatic polypeptide in amphibians, including Rana temporaria, is recognized as a crucial hormone involved in the regulation of both endocrine and exocrine pancreatic functions. wikipedia.orgunav.edu It is produced by specialized endocrine cells, known as PP cells (or F cells), which are found within the pancreatic islets and also scattered among the exocrine acinar tissue. unav.edu This anatomical distribution suggests a dual role for PP, acting as a circulating hormone (endocrine) and as a local regulator within the pancreas (paracrine).
The primary structure of pancreatic polypeptide from Rana temporaria has been fully sequenced, revealing a 36-amino acid peptide. nih.gov This molecular characterization has been fundamental in developing tools to study its physiological effects. Generally, PP is considered an inhibitory hormone, counteracting the stimulatory effects of other gut hormones to fine-tune digestive secretions. In a broader context, PP is part of the complex neuroendocrine system that governs metabolic homeostasis. umich.edunih.gov
Regulation of Pancreatic Secretion in Amphibian Models
The primary and most studied role of pancreatic polypeptide across vertebrates is its inhibitory influence on pancreatic exocrine secretion. wikipedia.org This function is critical in preventing over-secretion of pancreatic enzymes and fluid, which could be detrimental to the organism.
Inhibition of Pancreatic Enzyme Secretion
While direct experimental data on the inhibition of pancreatic enzyme secretion by PP in Rana temporaria is limited, studies in other vertebrates strongly support this role. wikipedia.org It is widely accepted that PP acts as an antagonist to cholecystokinin (B1591339) (CCK), a hormone that potently stimulates the secretion of digestive enzymes from the pancreatic acinar cells. wikipedia.orgyoutube.com By inhibiting CCK-mediated enzyme release, PP helps to regulate the digestive process, ensuring that the secretion of potent enzymes is appropriately timed and scaled to the presence of food in the gut.
Modulation of Pancreatic Fluid and Bicarbonate Secretion
Pancreatic polypeptide also plays a role in modulating the secretion of pancreatic fluid and bicarbonate. wikipedia.org This function is essential for neutralizing the acidic chyme entering the small intestine from the stomach, creating an optimal pH environment for the activity of pancreatic digestive enzymes. The general understanding is that PP inhibits the secretion of both fluid and bicarbonate from the pancreatic ductal cells. wikipedia.org This inhibitory action likely provides a negative feedback mechanism to prevent excessive alkalinization of the intestinal lumen.
Interaction with Neuro-Endocrine Reflexes in Pancreatic Regulation
The release and action of pancreatic polypeptide are intricately linked with the nervous system, particularly the vagus nerve, forming complex neuro-endocrine reflexes that are fundamental to pancreatic regulation.
Vagal Nerve Involvement in Pancreatic Polypeptide Release
The secretion of pancreatic polypeptide is under significant control by the vagal nerve. wikipedia.orgyoutube.com In mammals, vagal stimulation is a potent trigger for PP release. This neuro-hormonal axis allows the central nervous system to anticipate and respond to food intake, initiating the release of PP as part of the cephalic phase of digestion. It is hypothesized that a similar vagal control mechanism for PP secretion exists in amphibians like Rana temporaria, enabling a rapid and coordinated regulation of pancreatic function in response to feeding cues. nih.gov
Table 1: Key Regulatory Roles of Pancreatic Polypeptide in Amphibians (based on general vertebrate and limited amphibian data)
| Physiological Process | Effect of Pancreatic Polypeptide | Primary Antagonistic Hormone |
| Pancreatic Enzyme Secretion | Inhibition | Cholecystokinin (CCK) |
| Pancreatic Fluid Secretion | Inhibition | Secretin |
| Pancreatic Bicarbonate Secretion | Inhibition | Secretin |
| Gastrointestinal Motility | Modulation | Varies |
| Gastric Acid Secretion | Stimulation (in some species) | Somatostatin (B550006) |
Potential Influence on Hepatic Glycogen (B147801) Metabolism in Amphibians
The precise role of pancreatic polypeptide (PP) from the European common frog, Rana temporaria, in regulating hepatic glycogen metabolism in amphibians remains an area with limited direct scientific investigation. However, by examining the established functions of PP in other vertebrates and the broader context of hormonal control of amphibian metabolism, a potential role can be inferred. In mammals, pancreatic polypeptide is known to influence hepatic glycogen levels and gastrointestinal secretions. wikipedia.org The primary structure of pancreatic polypeptide has been successfully identified and sequenced from the pancreas of Rana temporaria, confirming its presence in this amphibian species. nih.govdntb.gov.ua
The endocrine control of glycogen metabolism in amphibians is a complex process involving several hormones. researchgate.netoup.comumich.edu Key regulators include glucagon (B607659) and catecholamines, which are known to stimulate glycogenolysis (the breakdown of glycogen into glucose) in the amphibian liver. nih.gov For instance, studies on amphibian liver organ cultures have demonstrated that substances like isoprenaline can induce glycogenolysis and glucose release. nih.gov Furthermore, research on other amphibian species has shown that glucagon-like peptides are potent stimulators of glycogenolysis in fish hepatocytes, acting through the phosphorylation of glycogen phosphorylase. nih.gov This suggests a conserved mechanism for hormonal control of hepatic glucose output among lower vertebrates.
While direct experimental evidence for the action of Rana temporaria PP on hepatic glycogen is scarce, its presence in the pancreas alongside other regulatory peptides like insulin (B600854) and glucagon suggests a potential role in the intricate network governing energy balance. nih.govnih.govoup.com In other vertebrates, PP is often released in response to food intake and is involved in the regulation of pancreatic and gastrointestinal functions. wikipedia.org These actions can indirectly influence nutrient availability and, consequently, hepatic glycogen storage.
Given the established effects of other pancreatic hormones on amphibian liver and the known metabolic functions of PP in other animal groups, it is plausible that Rana temporaria PP could exert some influence on hepatic glycogen metabolism. This could occur either directly, by acting on liver cells, or indirectly, through its effects on other endocrine secretions or digestive processes. However, without specific studies on the effects of Rana temporaria PP on amphibian hepatocytes, its precise physiological role in this context remains speculative. Future research is needed to elucidate the direct actions of this polypeptide on glycogen synthase and phosphorylase activities in the amphibian liver and to determine its significance relative to other glucoregulatory hormones.
Hormonal Regulation of Hepatic Glycogenolysis in Amphibians
| Hormone/Compound | Effect on Hepatic Glycogenolysis | Mechanism of Action (where known) |
| Glucagon-like Peptide-1 (Amphibian) | Potentiation | Increases phosphorylation of glycogen phosphorylase. nih.gov |
| Glucagon | Potentiation | Stimulates glycogen breakdown. nih.gov |
| Isoprenaline | Potentiation | Induces glycogenolysis and glucose release. nih.gov |
| Thyroid Hormones | Regulation of metabolic rate | Influences overall metabolism, which can affect energy stores. nih.gov |
Comparative Endocrinology and Evolutionary Perspectives of Pancreatic Polypeptide
Phylogenetic Distribution of Pancreatic Polypeptide Across Vertebrates
The study of pancreatic polypeptide (PP) across different vertebrate groups reveals a fascinating evolutionary journey of this hormone. Its presence and structural variations offer insights into the diversification of endocrine systems and their adaptation to different physiological needs.
Presence in Agnatha, Fish, Reptiles, Birds, and Mammals
Pancreatic polypeptide-immunoreactive cells have been identified in the pancreas of a wide array of vertebrate species, indicating a broad phylogenetic distribution. nih.gov However, its presence is not universal across all early vertebrate lineages.
In Agnatha (jawless fish), such as the hagfish, pancreatic polypeptide-immunoreactive cells are notably absent from the islet organ. nih.gov This suggests that the gene encoding for pancreatic polypeptide may have appeared later in vertebrate evolution.
Moving up the phylogenetic tree to Fish , the presence of PP becomes more common. While polypeptide YY (PYY), a related peptide, is found in the endocrine pancreas of some fish, PP-immunoreactive cells are observed in both cartilaginous and bony fish. nih.gov An independent duplication of the PYY gene in the teleost fish lineage has led to the emergence of peptides from the PY family that are synthesized in the pancreatic islets. nih.gov
In Amphibians , such as the European common frog (Rana temporaria), numerous pancreatic polypeptide-immunoreactive endocrine cells are found within the pancreas. nih.gov These cells are a significant component of the endocrine pancreas in anurans. nih.govresearchgate.net
Among Reptiles , pancreatic polypeptide-immunoreactive cells are also present in the endocrine pancreas. nih.gov However, the distribution and abundance can vary between different reptilian species. nih.gov For instance, in the grass snake (Natrix natrix), pancreatic polypeptide cells are not found within the embryonic pancreas. nih.gov
Birds possess well-defined pancreatic polypeptide cells. Studies in chickens have detailed the distribution, ontogeny, and ultrastructure of these cells in both the pancreas and the gut. fao.org
Finally, in Mammals , including humans and canines, pancreatic polypeptide is a well-characterized hormone. nih.gov The F-cells, which produce PP, are found within the islets of Langerhans, as well as scattered in the exocrine tissue and ductal epithelium. nih.gov
Conserved Domains and Evolutionary Divergence
The evolution of pancreatic polypeptide is characterized by a mosaic pattern of conserved and highly divergent regions. nih.govwikigenes.org The amino-terminal domains of prepropancreatic polypeptide are highly conserved across different species, while the carboxyl-terminal regions exhibit a high degree of divergence. nih.gov This suggests that different parts of the molecule have been subjected to varying degrees of selective pressure throughout evolution.
Despite its rapid evolution, certain amino acid residues in pancreatic polypeptide have remained invariant among tetrapods, including Proline at positions 5 and 8, Glycine at position 9, Alanine at position 12, and Tyrosine and Arginine at positions 27, 33, and 35 respectively. merckmillipore.com The conservation of proline residues is thought to be critical for maintaining the polyproline helix structure, which is important for receptor binding. researchgate.net
The primary structure of pancreatic polypeptide from Rana temporaria has been fully sequenced as: APSEPHHPGDQATQDQLAQYYSDLYQYITFVTRPRF. nih.gov This sequence shows both similarities and differences when compared to mammalian and other tetrapod PPs, highlighting the evolutionary divergence of this peptide even within the tetrapod lineage. The extreme variability in the sequences of amphibian and reptilian PPs has led to the proposal of using this peptide as a useful molecular marker to study the branching order in early tetrapod evolution. nih.gov
Evolutionary Trajectory of the Pancreatic Polypeptide Gene (ppy)
The gene encoding pancreatic polypeptide, known as ppy, has an evolutionary history intertwined with the broader neuropeptide Y (NPY) family of peptides. This family also includes neuropeptide Y (NPY) and peptide YY (PYY).
Gene Duplication Events in the NPY Family Evolution
It is widely accepted that the members of the NPY peptide family arose through a series of gene duplication events from a common ancestral gene. nih.govresearchgate.net Chromosome mapping studies suggest that an ancient chromosomal duplication event, which also involved the Hox gene clusters, gave rise to the gene encoding PYY from an ancestral "NYY" gene. nih.gov
A subsequent tandem duplication of the PYY gene is believed to have occurred around the time of the emergence of tetrapods, leading to the creation of the ppy gene. nih.govresearchgate.net This is supported by the discovery of a local duplicate of the PYY gene, identified as pancreatic polypeptide, in the coelacanth, a representative of an early diverging lineage of sarcopterygians. This finding suggests the duplication event took place early in the sarcopterygian lineage, prior to the origin of tetrapods. zfin.org This duplication event appears to have relaxed the conservative pressure on the functional domain of the resulting PP, leading to a greater variability in its amino acid sequence compared to PYY in tetrapods. nih.gov
Further gene duplication events have occurred in some lineages. For example, in primates and ungulates, a more recent duplication of the PYY-PPY gene cluster has been identified. nih.gov
Pancreatic Polypeptide as a Molecular Marker in Early Tetrapod Evolution
The rapid rate of evolution and the resulting sequence variability of pancreatic polypeptide, particularly in amphibians and reptiles, make it a valuable tool for molecular phylogenetic studies. nih.gov The significant differences in the amino acid sequences of PP among these groups can be used to infer evolutionary relationships and branching order during the early stages of tetrapod evolution. nih.gov The evolution of the skull in early tetrapods shows faster rates of change compared to the rest of the skeleton, reflecting adaptations to a terrestrial lifestyle. springernature.com While anatomical features provide crucial data, molecular data from peptides like PP can offer a complementary perspective on the evolutionary dynamics during this critical transition in vertebrate history. springernature.com
Comparative Studies of Pancreatic Endocrine Cell Types and Organization in Anuran Amphibians
The endocrine pancreas of anuran amphibians, including Rana temporaria, is composed of several distinct cell types organized in islets of Langerhans, as well as scattered within the exocrine tissue and ductal epithelium. nih.govresearchgate.netoup.com
In Rana temporaria, four main endocrine cell types have been identified:
Insulin (B600854) (B) cells : These cells are also immunoreactive for [Met]enkephalin. nih.gov
Glucagon (B607659)/PP (A/PP) cells : These cells also show immunoreactivity for glucagon-like peptide-1 (GLP-1). nih.gov
Somatostatin (B550006) (D) cells . nih.gov
A fourth endocrine-like cell type (X cells) of unknown function. nih.gov
A significant portion of the total endocrine cell population in Rana temporaria is located outside the islets, primarily dispersed among the exocrine cells. nih.gov The majority of these extrainsular endocrine cells are glucagon/PP cells. nih.gov In contrast, most insulin-producing B cells are found within the islets. nih.gov
Studies on the development of the endocrine pancreas in Rana temporaria tadpoles show that A and B cells are present in early larval stages. nih.gov Pancreatic polypeptide-immunoreactive cells, along with D cells, appear later in development, coinciding with the growth of the hindlegs. nih.gov
The following table summarizes the distribution and relative abundance of the major endocrine cell types in the pancreas of adult Rana temporaria.
| Cell Type | Immunoreactive for | Relative Abundance (% of total endocrine cells) | Primary Location |
| B cells | Insulin, [Met]enkephalin | 37.2 ± 4.6% | Within islets (94.2 ± 2.1%) |
| A/PP cells | Glucagon, Pancreatic Polypeptide, GLP-1 | 48.8 ± 6.9% | Extrainsular (79.2 ± 6.4%) |
| D cells | Somatostatin | 14.0 ± 4.9% | Both within and outside islets |
Data adapted from studies on the endocrine pancreas of Rana temporaria. nih.gov
Comparative studies with other anuran amphibians reveal both similarities and differences in islet architecture and cell composition. For example, in the northern leopard frog (Rana pipiens), islets also contain a core of β-cells surrounded by α- and δ-cells, and glucagon and pancreatic polypeptide are often colocalized. nih.gov In the toad (Bufo orientalis), the relative volumes of B, A, D, and PP cells are approximately 31%, 31%, 7%, and 31% respectively, which differs slightly from the proportions seen in Rana temporaria. researchgate.net This plasticity in islet organization among different anuran species likely reflects evolutionary adaptations to their specific metabolic and physiological requirements. nih.gov
Pancreatic Structures and Islet Architecture in Different Amphibian Species
The pancreas in amphibians, as in other vertebrates, contains both exocrine and endocrine components. The endocrine cells are not solely confined to discrete islets of Langerhans but can also be found as single cells or small clusters scattered throughout the exocrine tissue and even within the epithelium of pancreatic ducts. nih.govbiologists.comunav.edumdpi.com This diffuse arrangement is a notable feature of the amphibian pancreas. biologists.com The architecture of the pancreatic islets, which are clusters of endocrine cells, shows considerable diversity among different amphibian species, reflecting evolutionary adaptations. nih.govnih.gov
In the European common frog, Rana temporaria, the islet tissue exists as both relatively large aggregations and as scattered single or small groups of cells within the acini. biologists.com During larval development in Rana temporaria, the endocrine pancreas undergoes significant changes. In early, legless tadpoles, only A cells (glucagon-producing) and B cells (insulin-producing) are present, often found within ducts, exocrine tissue, or in primitive, avascular clusters. nih.gov As development progresses to the hindleg stage, D cells (somatostatin-producing) and pancreatic polypeptide (PP)-immunoreactive cells appear. nih.gov Concurrently, the islet vascularization pattern matures, with capillaries penetrating the endocrine cell groups, a structure that persists in older tadpoles. nih.gov
Comparisons with other anurans reveal variations in islet composition and structure. In the northern leopard frog (Rana pipiens), endocrine cells constitute about 2% of the pancreas. nih.gov The islets typically feature a core of insulin-secreting β-cells surrounded by a mantle of α- and δ-cells, which can also be found in clusters near ribbons of β-cells. nih.gov In the oriental fire-bellied toad (Bombina orientalis), β-cells make up approximately 40% of the endocrine cells and are located centrally. α-cells (~20%) are found in clusters in both the core and periphery, while δ-cells (~10%) are situated on the exterior. nih.gov PP-cells represent less than 10% of the endocrine cells and are located randomly as single cells within the islet. nih.gov
The clawed frog, Xenopus laevis, also shows a pattern of scattered endocrine cells. nih.gov A study on the red-bellied newt (Cynops pyrrhogaster), a urodele amphibian, successfully isolated pancreatic polypeptide from pancreatic extracts, indicating its presence within the endocrine pancreas of this group as well. nih.gov The general distribution of pancreatic islets within the whole gland is a common feature among amphibians, fish, birds, and mammals. mdpi.com
Table 1: Comparative Islet Architecture in Select Amphibian Species
| Species | Islet Structure & Cell Distribution | Key Features | Reference(s) |
| Rana temporaria | Large aggregations and scattered cells. | A and B cells appear first in larvae, followed by D and PP cells. Vascularization increases with development. | biologists.comnih.gov |
| Rana pipiens | Islets with β-cell core and α/δ-cell mantle. | Endocrine cells are ~2% of the pancreas. Glucagon and PP often co-localized. | nih.gov |
| Bombina orientalis | Central β-cells (~40%); α-cells (~20%) in core & periphery; δ-cells (~10%) on exterior. | PP-cells (<10%) are randomly located single cells. | nih.gov |
| Xenopus laevis | Scattered endocrine cells. | Ductal system is less complex in tadpoles than in adults. | nih.gov |
Immunocytochemical Comparisons of Pancreatic Polypeptide Distribution
Immunocytochemical studies have been instrumental in localizing and comparing the distribution of pancreatic polypeptide (PP) across various amphibian species. These studies consistently demonstrate the presence of PP-immunoreactive cells in the pancreas of all amphibian species examined, highlighting the conserved nature of this peptide in this vertebrate class. nih.govcdnsciencepub.com
In the European common frog, Rana temporaria, numerous endocrine cells immunoreactive for PP have been identified throughout the pancreas. unav.edunih.gov A significant finding in Rana temporaria and other anurans is the extensive co-localization of PP and glucagon within the same endocrine cell type (A/PP cells). unav.educdnsciencepub.com This is also observed in Xenopus, where the majority (79%) of PP-expressing cells also co-express glucagon. nih.gov These glucagon/PP cells are found not only in islets but also as a substantial population of extrainsular cells and within the epithelium of the pancreatic ducts. unav.edu The appearance of PP-immunoreactive cells in Rana temporaria occurs during the hindleg stage of larval development, after the initial differentiation of insulin- and glucagon-producing cells. nih.gov
This pattern of co-localization is a common feature in anurans but contrasts with the situation in many other vertebrates, where PP is typically produced by a distinct cell type (F or PP cells) separate from A, B, and D cells. nih.gov For instance, in several mammalian species, PP cells are a unique population, often predominating in the part of the pancreas near the duodenum. nih.gov
In a comparative study of 11 amphibian species, immunoreactivity to pancreatic polypeptide antiserum was detected in all species, and the cells stained were identical to those stained by glucagon antisera. cdnsciencepub.com Similarly, in a study of three reptilian species, PP-immunoreactive cells were found in the pancreas, sometimes associated with glucagon-containing cells. nih.gov The investigation into the pancreas of the red-bellied newt (Cynops pyrrhogaster) and the clawed frog (Xenopus laevis) also confirmed the presence of pancreatic polypeptide through peptide isolation. nih.gov These findings underscore a common evolutionary trait in amphibians where PP is frequently co-expressed with glucagon, a characteristic that differs from the more specialized, distinct PP cell population found in many mammals.
Table 2: Immunocytochemical Distribution of Pancreatic Polypeptide (PP) in Amphibians
| Species | Cellular Location | Co-localization | Developmental Appearance | Reference(s) |
| Rana temporaria | Islets, scattered in exocrine tissue, pancreatic duct epithelium. | With Glucagon (in A/PP cells). | Appears at hindleg larval stage. | unav.edunih.govnih.gov |
| Xenopus laevis | Scattered in mature pancreas. | With Glucagon (79% of PP cells). | Begins at tadpole stage NF46. | nih.gov |
| General Anurans | Pancreatic endocrine cells. | With Glucagon. | Not specified. | cdnsciencepub.com |
| Cynops pyrrhogaster | Pancreatic endocrine cells (inferred from peptide isolation). | Not specified. | Not specified. | nih.gov |
Advanced Methodologies for Pancreatic Polypeptide Research in Rana Temporaria
Immunochemical Techniques for Localization and Quantification
Immunochemical methods have been fundamental in elucidating the distribution and concentration of pancreatic polypeptide in Rana temporaria. These techniques leverage the high specificity of antibody-antigen interactions to visualize and measure the peptide within pancreatic tissues and plasma.
Peroxidase-Antiperoxidase (PAP) and Immunofluorescence Methods
The peroxidase-antiperoxidase (PAP) method is a powerful immunohistochemical technique used to identify cells containing pancreatic polypeptide. nih.govbitesizebio.com This "sandwich" method involves the sequential application of a primary antibody that specifically binds to PP, a secondary antibody that links the primary antibody to a PAP complex, and the PAP complex itself, which consists of horseradish peroxidase and an antibody against it. bitesizebio.com The presence of the peptide is then visualized by a color reaction catalyzed by the peroxidase enzyme. nih.govbitesizebio.com In Rana temporaria, the PAP method has been successfully employed to stain PP-containing cells, often revealing their distribution as solitary cells or in clusters within the pancreas. nih.gov
Studies on the development of the endocrine pancreas in Rana temporaria tadpoles have utilized the PAP method on serial semithin sections to correlate the ultrastructural features with the immunochemical staining of endocrine cells. nih.govresearchgate.net This approach has been crucial in identifying the emergence and distribution of PP-immunoreactive cells during larval development. nih.gov For instance, in tadpoles with hindlegs, PP-immunoreactive cells are observed scattered among the exocrine tissue. nih.gov
Immunofluorescence is another key technique that has been used to localize PP-like immunoreactivity. This method involves the use of antibodies labeled with fluorescent dyes, which allows for the direct visualization of the target peptide under a fluorescence microscope. In various amphibian and other vertebrate species, immunofluorescence has revealed the presence of substances that cross-react with antibodies to mammalian and avian PP, often located at the periphery of the pancreatic islets. nih.gov
Table 1: Comparison of Immunochemical Staining Methods for Pancreatic Polypeptide in Rana temporaria
| Feature | Peroxidase-Antiperoxidase (PAP) Method | Immunofluorescence Method |
|---|---|---|
| Principle | Enzymatic reaction of peroxidase leading to a colored precipitate. nih.govbitesizebio.com | Detection of fluorescence from a dye-conjugated antibody. |
| Visualization | Light microscopy. nih.gov | Fluorescence microscopy. nih.gov |
| Signal Amplification | High, due to the enzyme-antibody complex. bitesizebio.com | Generally lower than PAP, but can be enhanced. |
| Application in R. temporaria | Used to identify and map the distribution of PP-containing cells in adult and larval stages. nih.govnih.gov | Used to demonstrate PP-like immunoreactivity in the pancreas of various vertebrates, including amphibians. nih.gov |
Radioimmunoassay (RIA) for Tissue and Plasma Levels
Radioimmunoassay (RIA) is a highly sensitive and specific quantitative technique used to measure the concentration of pancreatic polypeptide in tissue extracts and plasma. nih.govnih.govescholarship.org The principle of RIA involves a competitive binding reaction where the unlabeled PP in a sample competes with a known amount of radioactively labeled PP for binding to a limited number of specific antibodies. diasource-diagnostics.com By measuring the radioactivity of the antibody-bound fraction, the concentration of PP in the sample can be determined. diasource-diagnostics.com
In studies involving Rana temporaria, an acidified ethanolic extract of pancreatic tissue was found to contain 26.2 nmol equivalents of PP per gram of tissue using an RIA with an antiserum directed against the C-terminal hexapeptide of mammalian PP. nih.gov This demonstrates the high concentration of PP within the frog pancreas. The RIA has also been instrumental in the purification of frog PP, where it was used to track the immunoreactive fractions during gel permeation chromatography and reverse-phase high-performance liquid chromatography (HPLC). nih.gov
Furthermore, RIA has been widely applied to study PP in various vertebrate species, including other amphibians. nih.gov These studies have shown that significant concentrations of PP immunoreactivity can be detected in the pancreatic extracts of most species, and the assay can be adapted to measure plasma levels. nih.gov
Table 2: Key Findings from Radioimmunoassay of Pancreatic Polypeptide in Rana temporaria
| Parameter | Finding | Citation |
|---|---|---|
| Tissue Concentration | 26.2 nmol equivalents/g of pancreatic tissue. | nih.gov |
| Methodology | Utilized an antiserum against the C-terminal hexapeptide of mammalian PP. | nih.gov |
| Purification Aid | Monitored immunoreactivity during chromatography steps. | nih.gov |
Molecular Biology Approaches
Molecular biology techniques have provided deeper insights into the genetic basis of pancreatic polypeptide in Rana temporaria, from its gene sequence to its role in pancreatic development.
cDNA Synthesis and Gene Amplification (PCR)
The primary structure of pancreatic polypeptide in Rana temporaria was fully elucidated through a combination of peptide sequencing and molecular biology techniques. nih.gov While the direct sequencing of the purified peptide provided the amino acid sequence, the underlying genetic information is typically investigated through the synthesis of complementary DNA (cDNA) from messenger RNA (mRNA) isolated from the pancreas. This cDNA can then serve as a template for gene amplification using the polymerase chain reaction (PCR). Although a specific study detailing cDNA synthesis and PCR for Rana temporaria PP was not found in the provided results, this is a standard and essential methodology for characterizing the gene encoding a specific peptide.
Gene Editing Technologies for Pancreatic Development Studies (e.g., CRISPR/Cas9 in related models)
While specific gene editing studies on pancreatic polypeptide in Rana temporaria are not detailed in the provided search results, the use of CRISPR/Cas9 technology in related amphibian models, such as Xenopus tropicalis and Xenopus laevis, highlights a powerful approach for investigating pancreatic development. researchgate.netnih.govnih.gov CRISPR/Cas9 allows for targeted gene disruption, enabling researchers to create knockout models and study the function of specific genes in developmental processes. nih.gov
This technology could be applied to Rana temporaria to elucidate the precise role of the pancreatic polypeptide gene and other related factors in the development and function of the endocrine pancreas. By knocking out the PP gene, researchers could observe the resulting phenotype and gain a deeper understanding of its physiological importance. The protocols for gene disruption in Xenopus provide a solid framework for such future investigations in Rana temporaria. nih.gov
Proteomic and Peptidomic Analysis
Proteomic and peptidomic approaches offer a comprehensive view of the peptides and proteins present in a given tissue, including the various forms and fragments of pancreatic polypeptide.
A peptidomic analysis of the skin secretions of Rana temporaria has been conducted, demonstrating the power of techniques like nano-HPLC-ESI-OrbiTrap mass spectrometry to identify a large number of individual peptides. nih.govresearchgate.net While this particular study focused on skin peptides, the same methodologies can be applied to pancreatic tissue to characterize the full peptidome, including pancreatic polypeptide and any related peptides or post-translational modifications. nih.gov
The complete primary structure of pancreatic polypeptide from Rana temporaria was determined using a combination of purification techniques and mass spectrometry. nih.gov After purification by HPLC, plasma desorption mass spectrometry (PDMS) was used to determine the molecular mass of the purified peptide to be 4240.9 Da. nih.gov Direct gas-phase sequencing then established the full amino acid sequence as APSEPHHPGDQATQDQLAQYYSDLYQYITFVTRPRF, with a calculated molecular mass of 4240.6 Da, confirming the presence of a C-terminal amide. nih.gov
Table 3: Primary Structure of Rana temporaria Pancreatic Polypeptide
| Property | Value | Citation |
|---|---|---|
| Amino Acid Sequence | APSEPHHPGDQATQDQLAQYYSDLYQYITFVTRPRF | nih.gov |
| Molecular Mass (PDMS) | 4240.9 Da | nih.gov |
| Derived Molecular Mass | 4240.6 Da | nih.gov |
| C-terminal Modification | Amide | nih.gov |
Electrospray Mass Spectrometry (ES-MS) Coupled with HPLC
The combination of High-Performance Liquid Chromatography (HPLC) and mass spectrometry stands as a powerful tool for the isolation and structural characterization of pancreatic polypeptide (PP) in Rana temporaria. Research has successfully employed these techniques to purify the peptide to homogeneity from acidified ethanolic extracts of pancreatic tissue. nih.gov
The process typically involves initial purification using gel permeation chromatography, which separates molecules based on their size. nih.gov The fraction containing PP immunoreactivity is then subjected to reverse-phase HPLC. In one study, a single peak of immunoreactivity was resolved and purified to homogeneity using a sequence of a semipreparative C-18 column followed by an analytical C-8 column. nih.gov
Following purification, mass spectrometry is utilized for precise molecular mass determination. While earlier studies used plasma desorption mass spectrometry (PDMS), which determined the molecular mass of Rana temporaria PP to be 4240.9 Da, modern research now widely employs electrospray ionization (ESI) mass spectrometry for its high sensitivity and accuracy in analyzing peptides. nih.govnih.gov This is often coupled with tandem mass spectrometry (MS/MS) for de novo sequencing, which involves fragmenting the peptide and analyzing the resulting ions to determine the amino acid sequence. mdpi.com This powerful combination allows for the unambiguous identification and complete primary structure elucidation of the polypeptide. nih.govmdpi.com
Detailed research findings have established the complete primary structure of pancreatic polypeptide from Rana temporaria as a 36-amino acid peptide with the sequence: APSEPHHPGDQATQDQLAQYYSDLYQYITFVTRPRF-amide. nih.gov The molecular mass derived from this sequence, including a C-terminal amide, is 4240.6 Da, which shows excellent agreement with the mass determined by spectrometry. nih.gov
Application in Comparative Peptidomics of Endocrine Pancreas
Electrospray mass spectrometry coupled with reverse-phase HPLC is a cornerstone of comparative peptidomics, enabling the rapid and reliable identification of islet hormones across different species without the prerequisite of specific radioimmunoassays or bioassays. nih.gov This approach has been effectively used to compare the endocrine pancreas of various amphibians, such as the clawed frog Xenopus laevis and the red-bellied newt Cynops pyrrhogaster, providing insights into the evolution of pancreatic peptides. nih.govuaeu.ac.ae
By analyzing pancreatic extracts, researchers can identify and sequence multiple hormones, including insulin (B600854), glucagon (B607659), and pancreatic polypeptide, within a single study. nih.gov This methodology is sensitive enough to detect different molecular forms of these hormones, which may arise from gene duplication events, as seen in the tetraploid organism X. laevis, or from species-specific post-translational processing of prohormones. nih.gov The ability to compare the peptidomes of different species, like Rana temporaria and Rana dalmatina, can reveal similarities and differences in their peptide families, which can be used for taxonomic classification. mdpi.com This comparative approach is crucial for understanding the evolutionary relationships and functional adaptations of pancreatic hormones. documentsdelivered.com
Histological and Ultrastructural Examination of Pancreatic Tissues
Histological and ultrastructural studies of the pancreas of Rana temporaria have been conducted using a variety of techniques, including conventional staining, silver impregnation, and immunocytochemistry for both light and electron microscopy. nih.govunav.edu These investigations have identified four distinct endocrine cell types within the pancreas. nih.govunav.edu
The endocrine cells are distributed in two main locations: organized into islets of Langerhans (insular) and scattered individually or in small clusters among the exocrine acinar cells (extrainsular). nih.govresearchgate.net A significant portion of the total endocrine cell population, approximately 44.9%, is found outside the islets. nih.govresearchgate.net
Immunohistochemical studies have successfully identified cells containing pancreatic polypeptide. These cells, often referred to as glucagon/PP (or A/PP) cells, show immunoreactivity for both glucagon and pancreatic polypeptide. nih.govunav.edu In some amphibians, like Rana pipiens, these two hormones are predominantly found in the same cells, a contrast to mammals where they are in distinct cell populations. documentsdelivered.com In Rana temporaria, these glucagon/PP cells are also immunoreactive for glucagon-like peptide 1 (GLP1). unav.edu
Ultrastructurally, the different endocrine cell types in Rana temporaria can be distinguished by their characteristic features. unav.edu The glucagon/PP cells, along with other endocrine cell types, have also been observed within the epithelium of the pancreatic ducts. unav.edu
Table 1: Distribution of Endocrine Cell Populations in Rana temporaria Pancreas
| Cell Population Location | Percentage of Total Endocrine Cells (Mean ± SD) |
| Insular (within islets) | 55.1% |
| Extrainsular (outside islets) | 44.9% ± 7.9 nih.gov |
Table 2: Frequency of Immunoreactive Endocrine Cell Types in Rana temporaria Pancreas
| Immunoreactive Cell Type | Percentage of Total Endocrine Cells (Mean ± SD) |
| Glucagon/PP | 48.8% ± 6.9 nih.gov |
| Insulin (B cells) | 37.2% ± 4.6 nih.gov |
| Somatostatin (B550006) (D cells) | 14.0% ± 4.9 nih.gov |
Table 3: Location of Specific Endocrine Cell Types in Rana temporaria Pancreas
| Cell Type | Predominant Location | Percentage Found in Location (Mean ± SD) |
| Glucagon/PP cells | Extrainsular (within exocrine parenchyma) | 79.2% ± 6.4 nih.gov |
| Insulin (B cells) | Insular (within islets) | 94.2% ± 2.1 nih.gov |
| Somatostatin (D cells) | Insular (within islets) | 69.2% |
Future Directions and Research Gaps in Pancreatic Polypeptide Rana Temporaria Studies
Elucidation of Specific Receptor Interactions and Signaling Pathways in Rana temporaria
A significant void in the current understanding of Rana temporaria PP is the identification and characterization of its specific receptor(s) and the downstream signaling pathways it activates. In mammals, PP is known to exert its effects primarily through the neuropeptide Y receptor type 4 (Y4), a G protein-coupled receptor (GPCR). nih.gov However, the specific receptor ortholog in Rana temporaria that binds its endogenous PP has not been identified.
Studies in other frog species, such as Silurana tropicalis, have revealed a more complex NPY receptor system than in mammals, with six identified receptor subtypes: Y1, Y2, Y4, Y5, Y7, and Y8. researchgate.net This diversity suggests that the signaling mechanisms in amphibians could be more varied and complex. A critical future direction is to clone and characterize the full repertoire of NPY-family receptors from Rana temporaria. This would involve:
Receptor Cloning and Expression: Utilizing genomic and transcriptomic data from Rana temporaria to identify putative NPY receptor genes. These receptors would then need to be cloned and expressed in heterologous cell systems.
Binding Affinity Assays: Performing competitive binding assays with synthetic Rana temporaria PP and other NPY-family peptides (NPY and PYY) to determine the specific ligand-receptor interactions and affinities. This will clarify whether the frog's PP preferentially binds to a Y4 receptor ortholog or exhibits different binding characteristics.
Signal Transduction Analysis: Once receptor binding is established, the intracellular signaling cascades must be elucidated. This includes investigating the coupling of the receptor to various G proteins (e.g., Gαi/o, Gαq/11) and the subsequent modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium. nih.gov Techniques such as FRET-based biosensors and reporter gene assays in cell lines expressing the Rana temporaria PP receptor would be invaluable. Understanding these pathways is fundamental to deciphering the cellular mechanisms underlying PP's physiological effects in the frog.
Detailed Analysis of Pancreatic Polypeptide Secretion Regulation in Amphibians
While the cells producing PP in Rana temporaria have been located, the physiological mechanisms governing its secretion are poorly understood. nih.gov In mammals, PP release is intricately regulated by nutritional and neural stimuli, including a post-meal rise and strong vagal cholinergic control. actagastro.orgnottingham.ac.uk Whether these regulatory principles apply to an ectothermic vertebrate like Rana temporaria remains an open question. Future research should focus on:
Identifying Secretagogues: A detailed investigation into the factors that stimulate or inhibit PP secretion from the frog pancreas is necessary. This would involve studying the effects of various nutrients (amino acids, glucose, fats), gastrointestinal hormones (such as cholecystokinin (B1591339) and secretin), and neurotransmitters. youtube.com
Neuro-endocrine Reflexes: The role of the autonomic nervous system, particularly the vagus nerve, in controlling PP release in amphibians needs to be explored. Studies involving vagal stimulation or blockade in an amphibian model would clarify the extent of neural control. actagastro.org
Paracrine Interactions: In Rana temporaria, PP is co-localized with glucagon (B607659) in A/PP cells, and these cells are found both within islets and scattered in the exocrine parenchyma. nih.govunav.edu This anatomical arrangement suggests the potential for significant local paracrine interactions. Research is needed to understand how PP secretion is influenced by other islet hormones like insulin (B600854) and somatostatin (B550006), and how PP, in turn, modulates the function of neighboring α-, β-, and δ-cells. nih.gov
Comprehensive Understanding of Pancreatic Polypeptide Role in Amphibian Metabolism and Energy Homeostasis
The primary role of PP in mammals is the regulation of energy balance, where it acts as a satiety signal to reduce food intake and influences energy expenditure. nottingham.ac.uknumberanalytics.com Given the unique metabolic adaptations of amphibians, such as their ectothermic nature, reliance on anaerobic metabolism during activity, and periods of hibernation or aestivation, the function of PP in this class of vertebrates could be substantially different. A comprehensive understanding requires investigation into:
Appetite Regulation: Studies are needed to determine if administration of Rana temporaria PP affects food intake and feeding behavior in frogs. This would establish whether PP functions as an anorexigenic hormone in amphibians, similar to its role in mammals. nih.gov
Energy Expenditure and Substrate Utilization: The impact of PP on the metabolic rate and fuel preferences (e.g., carbohydrates vs. lipids) of Rana temporaria is a crucial area for future research. This is particularly relevant in the context of seasonal changes in metabolism associated with temperature and food availability.
Gastrointestinal Functions: In mammals, PP inhibits pancreatic exocrine secretion and gallbladder contraction. youtube.com Investigating whether Rana temporaria PP has similar effects on digestive processes in the frog would provide a more complete picture of its physiological role.
Metabolic Homeostasis During Torpor: A fascinating and unexplored area is the potential role of PP in regulating metabolic depression during hibernation. Investigating PP levels and gene expression during different phases of the annual cycle could reveal novel functions related to long-term energy management.
Further Comparative Genomics and Functional Studies to Refine Evolutionary Insights
Initial comparative studies of amphibian PP sequences have shown significant diversity, suggesting that PP may be a useful molecular marker for studying early tetrapod evolution. nih.gov However, these studies have been limited to a small number of species. The advent of high-throughput sequencing technologies provides an opportunity for much deeper evolutionary analysis. Future directions should include:
Expanded Phylo-genomic Analysis: Sequencing the PP gene and its flanking regions from a wider range of amphibian species, including different families of anurans, urodeles, and caecilians, is needed. This would allow for a more robust phylogenetic analysis and a clearer understanding of the evolutionary pressures that have shaped the PP molecule. nih.gov
Structure-Function Relationship Studies: The amino acid sequence of Rana temporaria PP differs from that of other amphibians and mammals. nih.gov By creating and testing chimeric and point-mutated versions of amphibian PPs on their respective receptors (once identified), researchers can probe the structure-function relationships and identify key residues responsible for receptor binding and activation.
Gene Duplication and Subfunctionalization: The NPY peptide family, including PP, arose from gene duplication events. nih.gov A thorough genomic analysis across amphibians could uncover lineage-specific duplications or losses of PP-related genes and provide insights into the potential subfunctionalization or neofunctionalization of these peptides.
Development of Advanced in vitro and in vivo Models for Functional Dissection
Progress in understanding the cellular and molecular biology of Rana temporaria PP is hampered by the lack of sophisticated experimental models. To move beyond descriptive studies, the development and application of modern biological tools are essential.
In Vitro Models:
Primary Pancreatic Cell/Islet Culture: Establishing protocols for the isolation and culture of pancreatic islets or dispersed pancreatic cells from Rana temporaria would create a powerful in vitro system. researchgate.net This would allow for direct studies of secretion dynamics, receptor pharmacology, and signal transduction in a controlled environment.
Amphibian Organoids: The development of pancreatic organoid cultures from Rana temporaria stem or progenitor cells would be a major breakthrough. nih.govmdpi.com Organoids can self-organize into three-dimensional structures that mimic the native tissue, providing an unparalleled model for studying development, cell-cell interactions, and physiological responses. nih.gov
In Vivo Models:
Xenopus as a Surrogate Model: The frog Xenopus laevis is a well-established model organism for developmental biology and in vivo functional genetics. nih.govnih.gov While not Rana temporaria, it offers a tractable amphibian system to study the fundamental roles of PP in pancreas development and physiology.
Gene Editing Technologies: The application of CRISPR/Cas9 technology in amphibians like Xenopus is becoming more common. nih.govresearchgate.net Developing these tools for Rana temporaria, or using Xenopus as a proxy, would enable targeted gene knockout or modification of the PP gene or its receptor. This would provide definitive evidence for the peptide's function in vivo. nih.gov
By focusing on these key research areas, the scientific community can move from a rudimentary knowledge of Pancreatic Polypeptide in Rana temporaria to a comprehensive understanding of its role in amphibian physiology and its place in the evolution of neuroendocrine signaling systems.
Q & A
Q. Q. How can researchers address ethical concerns in sourcing Rana temporaria for PP studies?
- Methodological Answer : Adopt 3R principles (Replace, Reduce, Refine) :
- Replace : Use ex vivo organoids where possible.
- Reduce : Optimize sampling (e.g., non-lethal pancreatic biopsies).
- Refine : Minimize stress via habitat-mimicking enclosures.
Compliance with local ethics committees and CITES regulations is mandatory .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
